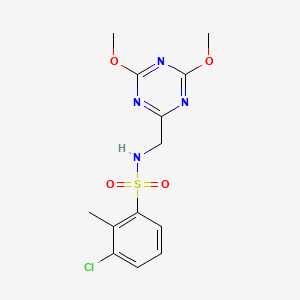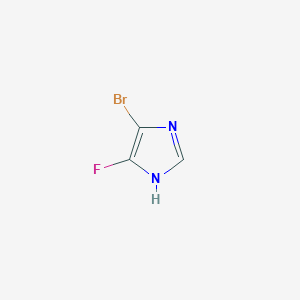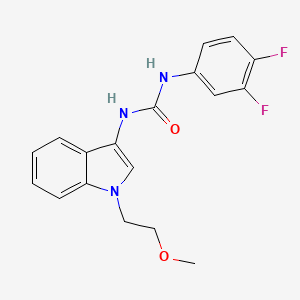
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine ring: The triazine ring can be synthesized by reacting cyanuric chloride with methanol under basic conditions to form 4,6-dimethoxy-1,3,5-triazine.
Sulfonamide formation: The sulfonamide group can be introduced by reacting 2-methylbenzenesulfonyl chloride with an amine derivative.
Coupling reaction: The final step involves coupling the triazine derivative with the sulfonamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and triazine derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the compound.
Hydrolysis: Products include sulfonic acid and triazine derivatives.
Scientific Research Applications
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Agriculture: The compound can be used as a precursor for the synthesis of herbicides or pesticides.
Materials science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or proteins involved in bacterial growth or cancer cell proliferation. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide
- 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-methylbenzenesulfonamide
- 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-ethylbenzenesulfonamide
Uniqueness
The uniqueness of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4S/c1-8-9(14)5-4-6-10(8)23(19,20)15-7-11-16-12(21-2)18-13(17-11)22-3/h4-6,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFPOOXCMZWMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2563932.png)
![3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride](/img/structure/B2563933.png)
![5-(Trichloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2563935.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2563936.png)
![3-benzyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563937.png)
![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2563939.png)




![5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2563950.png)
![N-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2563951.png)
![4-isobutyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2563952.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B2563953.png)
